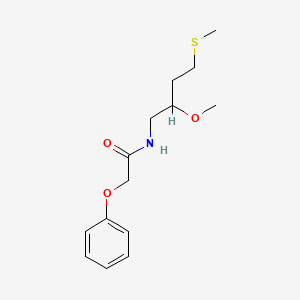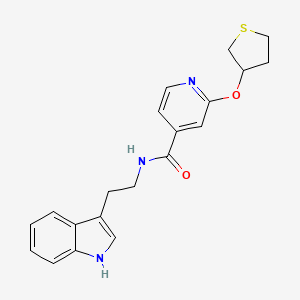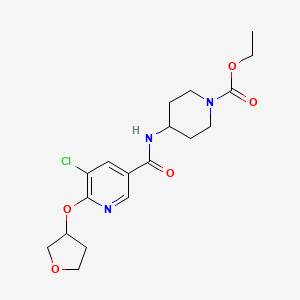
N-(2-Methoxy-4-methylsulfanylbutyl)-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methoxy-4-methylsulfanylbutyl)-2-phenoxyacetamide, also known as MPBA, is a chemical compound that has been extensively researched for its potential therapeutic applications. MPBA is a selective antagonist of the TRPA1 ion channel, which is involved in various physiological processes such as pain, inflammation, and respiratory functions. In
Wirkmechanismus
The mechanism of action of N-(2-Methoxy-4-methylsulfanylbutyl)-2-phenoxyacetamide involves its selective antagonism of the TRPA1 ion channel. TRPA1 is a non-selective cation channel that is activated by various chemical and physical stimuli such as cold, heat, and irritants. Activation of TRPA1 leads to the influx of calcium ions into the cell, which triggers various physiological processes such as pain and inflammation. This compound selectively blocks the activation of TRPA1, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to reduce the expression of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to reduce the activation of nuclear factor-kappa B, a transcription factor that plays a key role in inflammation. In addition, this compound has been shown to improve airway function by reducing airway hyperresponsiveness and mucus production.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(2-Methoxy-4-methylsulfanylbutyl)-2-phenoxyacetamide in lab experiments is its selectivity for the TRPA1 ion channel. This allows researchers to specifically target the TRPA1 channel without affecting other ion channels or receptors. However, one of the limitations of using this compound is its relatively low potency compared to other TRPA1 antagonists. This may require higher concentrations of this compound to achieve the desired effects, which can increase the risk of off-target effects.
Zukünftige Richtungen
There are several future directions for the research of N-(2-Methoxy-4-methylsulfanylbutyl)-2-phenoxyacetamide. One potential direction is the development of more potent and selective TRPA1 antagonists based on the structure of this compound. Another direction is the investigation of the potential therapeutic applications of this compound in other fields such as neurodegenerative diseases and metabolic disorders. Additionally, the development of novel drug delivery systems for this compound may enhance its efficacy and reduce the risk of off-target effects.
Synthesemethoden
The synthesis of N-(2-Methoxy-4-methylsulfanylbutyl)-2-phenoxyacetamide involves the reaction of 2-phenoxyacetic acid with 2-amino-4-methylthiobutane in the presence of thionyl chloride to form an intermediate product. The intermediate product is then reacted with 2-methoxypropylamine to produce this compound. The purity of the final product can be confirmed using various analytical techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.
Wissenschaftliche Forschungsanwendungen
N-(2-Methoxy-4-methylsulfanylbutyl)-2-phenoxyacetamide has been extensively studied for its potential therapeutic applications in various fields such as pain management, respiratory diseases, and cancer. In pain management, this compound has been shown to effectively reduce pain and inflammation in animal models of neuropathic pain and osteoarthritis. In respiratory diseases, this compound has been shown to improve airway function and reduce inflammation in animal models of asthma and chronic obstructive pulmonary disease. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
N-(2-methoxy-4-methylsulfanylbutyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-17-13(8-9-19-2)10-15-14(16)11-18-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCGDFJWJMSUEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNC(=O)COC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((4-chlorobenzyl)thio)-1-ethyl-3-methyl-6-(thiophen-2-ylmethyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B3015908.png)
![[(1R,2R,4R,5R)-5-Amino-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride](/img/structure/B3015910.png)

![5-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B3015913.png)
![9-bromo-2-(thiophen-2-yl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B3015914.png)
![Methyl 3-{4-[(2-thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B3015916.png)
![2-Methyl-4-(((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)thiazole](/img/structure/B3015919.png)
![(E)-2-cyano-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]-N-octylprop-2-enamide](/img/structure/B3015921.png)

![4-[2-fluoro-4-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B3015923.png)
![N-(3-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B3015924.png)
![Methyl 4-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B3015925.png)
![3-Chloro-5-cyclopropyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B3015928.png)
